2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide
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Overview
Description
2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a benzotriazol-1-yloxy group and a 3-methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzotriazol-1-yloxy Group: This step often involves the reaction of the pyrimidine intermediate with benzotriazole and an activating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzotriazol-1-yloxy group.
Amination with 3-Methylphenylamine: The final step involves the nucleophilic substitution of the pyrimidine intermediate with 3-methylphenylamine under controlled temperature and pH conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzotriazol-1-yloxy group, potentially converting it to a simpler amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the benzotriazol-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of antiviral and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in studies exploring enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of this compound in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. The benzotriazol-1-yloxy group can form hydrogen bonds and π-π interactions with amino acid residues, while the pyrimidine ring can participate in stacking interactions with nucleic acids. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzotriazol-1-yloxy)pyrimidine-5-carboxamide
- 4-[(3-Methylphenyl)amino]pyrimidine-5-carboxamide
- 2-(Benzotriazol-1-yloxy)-4-aminopyrimidine
Uniqueness
2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide is unique due to the combination of the benzotriazol-1-yloxy group and the 3-methylphenylamino group on the pyrimidine ring. This specific substitution pattern imparts distinct electronic and steric properties, making it particularly useful in applications requiring precise molecular interactions.
Biological Activity
The compound 2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H16N4O2
- Molecular Weight : 284.32 g/mol
- CAS Number : 128625-52-5
The compound features a benzotriazole moiety, which is known for its diverse biological activities, including antiviral and anticancer properties.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that play a crucial role in cancer cell proliferation. For example, it targets RET kinase, which is implicated in various cancers .
- Antiviral Activity : Preliminary studies suggest that similar benzotriazole derivatives exhibit antiviral properties by interfering with viral replication processes. This may include blocking viral entry into host cells or disrupting viral assembly .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells, leading to reduced viability and proliferation of malignant cells .
Biological Assays and Efficacy
A variety of biological assays have been conducted to evaluate the efficacy of this compound:
Case Studies
- Cancer Therapy : In a study involving various benzotriazole derivatives, it was found that certain modifications to the structure significantly enhanced their inhibitory effects on RET kinase, suggesting potential for further development as targeted cancer therapies .
- Viral Infections : A study demonstrated that a related benzotriazole derivative provided protection against CVB5 infection by preventing viral attachment to host cells. This highlights the potential application of such compounds in antiviral drug development .
Properties
IUPAC Name |
2-(benzotriazol-1-yloxy)-4-(3-methylanilino)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2/c1-11-5-4-6-12(9-11)21-17-13(16(19)26)10-20-18(22-17)27-25-15-8-3-2-7-14(15)23-24-25/h2-10H,1H3,(H2,19,26)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLRBVXKSXPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)ON3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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